4-Methylumbelliferyl caprylate

Overview

Description

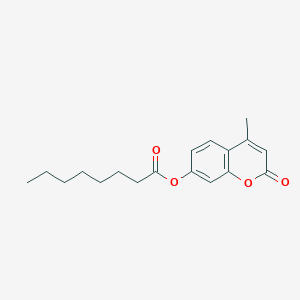

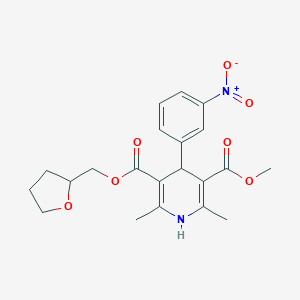

4-Methylumbelliferyl octanoate is a chemical compound with the molecular formula C18H22O4 and a molecular weight of 302.36 g/mol . It is a derivative of 4-methylumbelliferone, conjugated with an octanoate group. This compound is known for its use as a fluorogenic substrate in biochemical assays, particularly for the detection of lipase activity .

Mechanism of Action

Target of Action

The primary target of 4-Methylumbelliferyl caprylate (4-MUC) is C8 esterase . Esterases are enzymes that catalyze the hydrolysis of ester bonds, and C8 esterase specifically acts on esters with an eight-carbon chain . This enzyme plays a crucial role in various biological processes, including the metabolism of lipids and the detoxification of xenobiotics .

Mode of Action

4-MUC acts as a fluorogenic substrate for C8 esterase . Upon cleavage by C8 esterase, 4-MUC releases a fluorescent moiety, 4-methylumbelliferyl (4-MU) . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .

Biochemical Pathways

The cleavage of 4-MUC by C8 esterase and the subsequent release of 4-MU can be utilized in various biochemical pathways. For instance, it is employed in the identification of Salmonella spp. based on the detection of caprylate esterase . .

Pharmacokinetics

It is known that the compound’s bioavailability and distribution can be influenced by various factors, including its formulation and the route of administration . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-MUC.

Result of Action

The cleavage of 4-MUC by C8 esterase results in the release of 4-MU, which exhibits fluorescence . This fluorescence can be detected and measured, providing a useful tool for various laboratory experiments, including the identification of specific bacterial species and the study of esterase activity .

Action Environment

The action of 4-MUC is influenced by environmental factors such as pH. The fluorescence of the released 4-MU is pH-dependent, with different excitation maxima at low and high pH . Therefore, the efficacy and stability of 4-MUC can be affected by the pH of the environment in which it is used .

Biochemical Analysis

Biochemical Properties

4-Methylumbelliferyl caprylate has been utilized to study the enzymatic activity of lipases, proteases, and other enzymes . It has also been used to monitor the activity of cell signaling pathways, such as the MAPK and JAK-STAT pathways . It is cleaved by C8 esterase to release the fluorescent moiety 4-methylumbelliferyl (4-MU) .

Cellular Effects

This compound has been reported to decrease inflammation, reduce fibrosis, lower body weight, serum cholesterol, and insulin resistance in animal models . It has also been used to monitor the activity of cell signaling pathways, such as the MAPK and JAK-STAT pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by C8 esterase to release the fluorescent moiety 4-methylumbelliferyl (4-MU) . This fluorescence is pH-dependent with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .

Temporal Effects in Laboratory Settings

It has been used in a variety of laboratory experiments, including enzymology, cell biology, and biochemistry .

Dosage Effects in Animal Models

In animal models, this compound has been shown to decrease inflammation, reduce fibrosis, lower body weight, serum cholesterol, and insulin resistance

Metabolic Pathways

It is known that it is a substrate for esterase with C8 activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylumbelliferyl octanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-methylumbelliferone with octanoic acid in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

While specific industrial production methods for 4-Methylumbelliferyl octanoate are not widely documented, the general approach would involve large-scale esterification processes, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl octanoate primarily undergoes hydrolysis reactions, especially in the presence of lipase enzymes. This hydrolysis results in the cleavage of the ester bond, releasing 4-methylumbelliferone and octanoic acid .

Common Reagents and Conditions

Hydrolysis: Catalyzed by lipase enzymes, typically under mild aqueous conditions.

Esterification: Involves reagents like DCC and DMAP in organic solvents under reflux.

Major Products

Scientific Research Applications

4-Methylumbelliferyl octanoate is widely used in scientific research due to its properties as a fluorogenic substrate. Some of its applications include:

Biochemistry: Used to measure lipase activity in various biological samples.

Medicine: Employed in diagnostic assays to detect pancreatic function and related disorders.

Chemistry: Utilized in enzymatic studies to understand the kinetics and mechanisms of ester hydrolysis.

Industry: Applied in the development of biosensors and other analytical tools for detecting enzyme activity.

Comparison with Similar Compounds

4-Methylumbelliferyl octanoate can be compared with other fluorogenic substrates such as:

4-Methylumbelliferyl acetate: Similar in structure but with an acetate group instead of an octanoate group.

4-Methylumbelliferyl butyrate: Contains a butyrate group and is used for similar enzymatic assays.

4-Methylumbelliferyl palmitate: Has a longer palmitate chain and is used for detecting lipase activity in different contexts.

The uniqueness of 4-Methylumbelliferyl octanoate lies in its specific chain length, which makes it suitable for detecting lipase activity with particular substrate preferences .

Properties

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c1-3-4-5-6-7-8-17(19)21-14-9-10-15-13(2)11-18(20)22-16(15)12-14/h9-12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEWYQWWSCVHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174718 | |

| Record name | 4-Methylumbelliferyl caprylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20671-66-3 | |

| Record name | 4-Methylumbelliferyl caprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020671663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylumbelliferyl caprylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20671-66-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Methylumbelliferyl caprylate help detect Salmonella?

A: this compound (MUCAP) is a fluorogenic substrate that can be hydrolyzed by the enzyme esterase, which is present in many bacteria, including Salmonella species. [, ] When MUCAP is cleaved by esterase, it releases 4-methylumbelliferone (4-MU), a fluorescent compound. This fluorescence can be easily detected and serves as a visual indicator of Salmonella presence. [, ]

Q2: What is the sensitivity and specificity of using MUCAP for Salmonella detection?

A: Studies have shown that MUCAP exhibits high sensitivity and specificity for Salmonella detection. Research using MUCAP identified all tested Salmonella strains, including those isolated from food samples and standard strains. [, ] While some non-Salmonella bacteria also showed a positive MUCAP reaction, these could be easily differentiated through additional tests like the oxidase test. [] One study reported a sensitivity and specificity of 97% when using MUCAP for Salmonella identification. []

Q3: Are there any limitations to using MUCAP for detecting Salmonella?

A: While MUCAP demonstrates high effectiveness in detecting most Salmonella serotypes, it might not effectively identify Salmonella typhi and Salmonella paratyphi A on Rambach agar. [] These serotypes might produce weaker or delayed acid production, impacting their visibility on this specific agar. To overcome this, a simple and rapid MUCAP fluorescence test can be employed in conjunction with Rambach agar to ensure detection of all Salmonella species within 24 hours of incubation. []

Q4: What are the advantages of using MUCAP for Salmonella detection compared to other methods?

A4: MUCAP offers several advantages for Salmonella detection:

- Speed: The MUCAP assay is rapid, providing results within minutes, compared to traditional culture-based methods that can take several days. []

- Sensitivity: MUCAP exhibits high sensitivity in detecting Salmonella, even at low concentrations. []

Q5: Can MUCAP be used in conjunction with other technologies to improve Salmonella detection?

A: Yes, researchers have explored combining MUCAP with nanotechnology for enhanced Salmonella detection. One study developed a method using iron core gold nanoparticles (ICGNPs) conjugated with Salmonella antibodies and MUCAP. [] This approach demonstrated a limit of detection of 32 Salmonella per mL, showcasing the potential of combining MUCAP with nanomaterials for highly sensitive and specific detection methods. []

Q6: Beyond Salmonella, are there other applications for MUCAP?

A: Research indicates that MUCAP's utility extends beyond solely detecting Salmonella. It is also employed in studying the kinetics of esterase activity, including neutral, acid, and base-catalyzed hydrolysis. [] This knowledge is valuable in understanding the enzyme's behavior and can be applied in various fields like biochemistry and enzymology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)-](/img/structure/B184382.png)